molecular formula C8H19N3O6S2 B2652839 [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate CAS No. 1559059-71-0

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate

Cat. No. B2652839
M. Wt: 317.38
InChI Key: QKTSXEKABLXQCO-UHFFFAOYSA-N
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Description

“[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate” is a chemical compound with a molecular weight of 317.39 . The IUPAC name for this compound is (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dimethanesulfonate .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;21-5(2,3)4/h3,7H2,1-2H3,(H,8,9);21H3,(H,2,3,4) .


Chemical Reactions Analysis

The compound has been used in the synthesis of coordination compounds with late transition metal ions . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] complexes in high yields .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.39 . More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Corrosion Inhibition

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate has been studied for its inhibitory effect on the corrosion of pure iron in acidic media. It has been found to be an efficient corrosion inhibitor, with its efficiency increasing with the concentration of the inhibitor. This compound acts as a mixed-type inhibitor without changing the mechanism of hydrogen evolution. The inhibition is associated with the adsorption of the compound on the iron surface, following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis and Cytotoxic Activity

This compound is involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have been tested for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity with some having IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Insecticidal and Antibacterial Potential

Synthesized compounds containing the pyrimidine and pyrazole moieties have been evaluated for their insecticidal activity and antibacterial potential. These compounds have shown significant effects against Pseudococcidae insects and selected microorganisms, establishing a relationship between structure and biological activity (Deohate & Palaspagar, 2020).

Antagonists for Serotonin Receptors

2-Substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have been synthesized as highly potent and specific serotonin 5-HT6 receptor antagonists. These compounds show varying degrees of antagonistic potency and selectivity, making them significant in neuropsychopharmacology (Ivachtchenko et al., 2011).

Cytotoxic Properties in Tumor Cell Lines

The compound and its derivatives have been evaluated for their cytotoxic properties in vitro on tumor cell lines. The cytotoxic activity strongly depends on the substituents linked to the aminic nitrogen and pyrazolic rings, indicating its potential in cancer research (Kodadi et al., 2007).

Synthesis of Water-Soluble Rhodium(I) Complexes

This compound has been used in the synthesis of new water-soluble pyrazolate rhodium(I) complexes, demonstrating its versatility in coordination chemistry and potential application in catalysis (Esquius et al., 2000).

Future Directions

The compound and similar pyrazole-based ligands have potential applications in the synthesis of coordination compounds with late transition metal ions . They also show promise in catalytic processes relating to catecholase activity .

properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;2*1-5(2,3)4/h3,7H2,1-2H3,(H,8,9);2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTSXEKABLXQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate

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